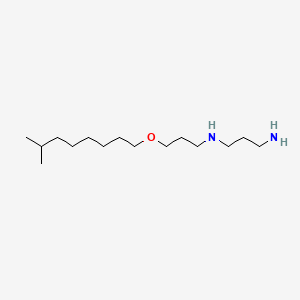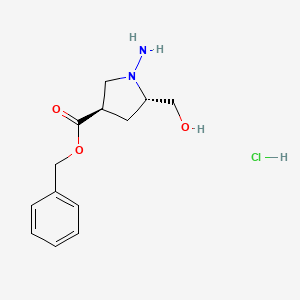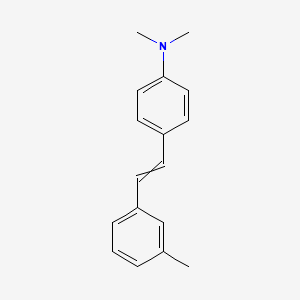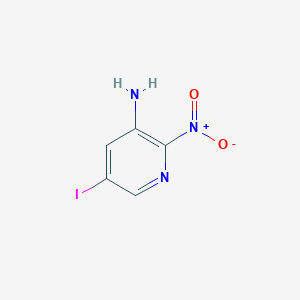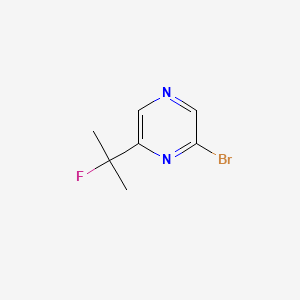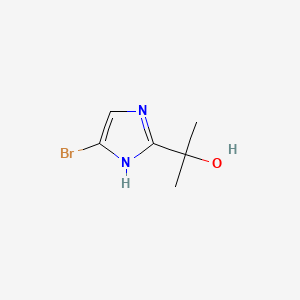
Methyl 3-(6-methoxypyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-methoxypyridin-2-yl)propanoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is an ester derivative of pyridine and is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and a propanoate group attached to the 3rd position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxypyridin-2-yl)propanoate typically involves the esterification of 6-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields . The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methoxypyridin-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(6-methoxypyridin-2-yl)propanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: 6-Hydroxypyridine derivatives.
Reduction: 3-(6-Methoxypyridin-2-yl)propanol.
Substitution: Various halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Methyl 3-(6-methoxypyridin-2-yl)propanoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and ester functionality allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-methylpyridin-3-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
Methyl 3-(6-methoxypyridin-2-yl)propanoate is unique due to the presence of the methoxy group at the 6th position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
GEEDBTAPPGZZFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




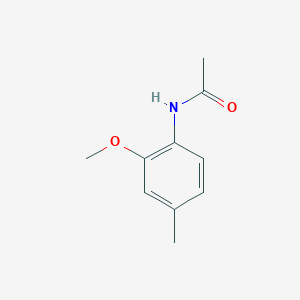
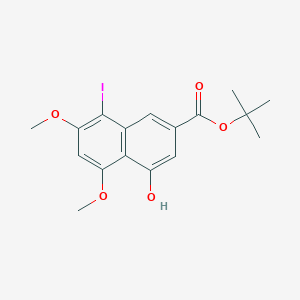
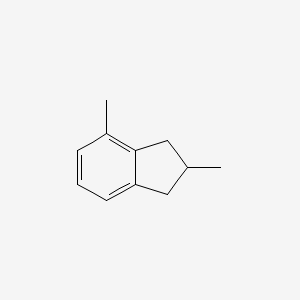
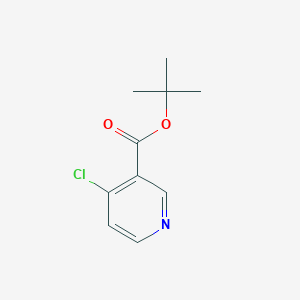
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
